5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
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Overview
Description
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The preparation of 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine involves specific synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion . Industrial production methods may vary, but they typically involve large-scale synthesis and purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry for structural elucidation and characterization . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the transformation of the compound’s functional groups.
Scientific Research Applications
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine has a wide range of scientific research applications. In chemistry, it is used for studying the formation of inclusion complexes and their properties. In biology, it is utilized for its potential therapeutic effects and interactions with biological molecules. In medicine, it is investigated for its potential use in drug development and treatment of various diseases. In industry, this compound is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved .
Comparison with Similar Compounds
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structural features or functional groups. The comparison can be based on their chemical properties, reactivity, and applications. Some similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161) .
Properties
IUPAC Name |
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOIXKVEGKNSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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